molecular formula C12H10BClO2 B11877057 (2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid

(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid

Katalognummer: B11877057
Molekulargewicht: 232.47 g/mol
InChI-Schlüssel: OMHVPCSULWQQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a biphenyl structure with a chlorine atom at the 2’ position and a boronic acid group at the 2 position, making it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of 2’-chloro-[1,1’-biphenyl]-2-yl halides. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods

Industrial production of (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid often employs similar borylation techniques but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Wirkmechanismus

The primary mechanism of action for (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of more complex and diverse organic molecules .

Eigenschaften

Molekularformel

C12H10BClO2

Molekulargewicht

232.47 g/mol

IUPAC-Name

[2-(2-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H

InChI-Schlüssel

OMHVPCSULWQQQQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1C2=CC=CC=C2Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.